molecular formula C16H19F3N6 B2437724 N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine CAS No. 2415603-48-2

N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine

Cat. No. B2437724
CAS RN: 2415603-48-2
M. Wt: 352.365
InChI Key: UHTIRTAZZNEBAH-UHFFFAOYSA-N
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Description

N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine involves its interaction with certain receptors in the brain. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been shown to interact with the α2-adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce blood pressure and heart rate in animal models. Its effects on various neurotransmitter systems in the brain have also been studied.

Advantages and Limitations for Lab Experiments

N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine has several advantages for lab experiments. It has a well-established synthesis method and is readily available for purchase. Its mechanism of action has been studied in detail, making it a useful tool in drug discovery research. However, its use in animal models may not fully reflect its effects in humans, and its potential side effects need to be studied further.

Future Directions

There are several future directions for the study of N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of neurological disorders. Its effects on various neurotransmitter systems in the brain need to be studied further. Its potential side effects need to be studied in detail. Finally, its use in combination with other drugs needs to be explored to fully understand its potential in drug discovery research.
Conclusion:
N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine is a promising compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action has been studied in detail, and it has been shown to have various biochemical and physiological effects. Its potential use in the treatment of neurological disorders and drug discovery research needs to be studied further.

Synthesis Methods

The synthesis of N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine involves the reaction of 6-(trifluoromethyl)pyridin-2-amine with 1-ethylpiperazine in the presence of a catalyst. The resulting intermediate is then reacted with 4-chloropyrimidine to obtain the final product. The synthesis method is well-established and has been optimized for large-scale production.

Scientific Research Applications

N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of various neurological disorders. It has also been studied for its potential use as a tool in drug discovery research.

properties

IUPAC Name

N-ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-2-20-13-6-7-21-15(23-13)25-10-8-24(9-11-25)14-5-3-4-12(22-14)16(17,18)19/h3-7H,2,8-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTIRTAZZNEBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine

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